N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide
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Overview
Description
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a dichlorobenzyl group and a propoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide on cellular processes are complex and multifaceted. The compound may influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide may change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide may vary with different dosages . At high doses, the compound may have toxic or adverse effects.
Metabolic Pathways
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide may be involved in various metabolic pathways . These could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide within cells and tissues is an important aspect of its biochemical activity . This could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation.
Subcellular Localization
The subcellular localization of N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide may influence its activity or function . This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution with Dichlorobenzyl Group: The thiazole ring is then substituted with a 2,5-dichlorobenzyl group through a nucleophilic substitution reaction.
Attachment of Propoxybenzamide: The final step involves the coupling of the substituted thiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The benzyl and propoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Uniqueness
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-2-9-26-16-6-3-13(4-7-16)19(25)24-20-23-12-17(27-20)11-14-10-15(21)5-8-18(14)22/h3-8,10,12H,2,9,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOJNSKPIDOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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